N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative characterized by a hybrid heterocyclic scaffold. Its structure comprises three key components:
- A furan-substituted imidazo[1,2-b]pyrazole core, which contributes to π-π stacking and hydrogen-bonding interactions.
- An ethyl linker bridging the two moieties, providing conformational flexibility.
Notably, the 2,3-dihydrobenzofuran moiety distinguishes it from structurally related sulfonamides, as this bicyclic system may enhance metabolic stability compared to monocyclic analogs .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-28(25,15-3-4-17-14(12-15)5-11-27-17)20-6-7-22-8-9-23-19(22)13-16(21-23)18-2-1-10-26-18/h1-4,8-10,12-13,20H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRDLLPYHPFVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex heterocyclic compound that combines multiple pharmacologically relevant moieties. The presence of furan, imidazo[1,2-b]pyrazole, and benzofuran structures suggests a potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Furan Ring : Known for its role in various biological activities, including antimicrobial properties.
- Imidazo[1,2-b]pyrazole : This moiety has been associated with anti-inflammatory and anticancer activities.
- Benzofuran : Often linked to neuroprotective effects and other pharmacological actions.
The molecular formula is with a molecular weight of approximately 372.44 g/mol.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : The structural components suggest potential antibacterial or antifungal properties.
Antimicrobial Properties
Research indicates that derivatives of furan and imidazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Activity
Studies on related imidazo[1,2-b]pyrazole derivatives have revealed cytotoxic effects against cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Compounds in this class often show IC50 values in the low micromolar range, indicating potent activity .
Case Studies
A notable study evaluated the efficacy of a related compound in treating Trypanosomiasis (African sleeping sickness). The compound exhibited fast-acting trypanocidal activity with a pEC50 value greater than 6 after 18 hours of incubation .
Comparative Analysis with Similar Compounds
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Imidazo[1,2-b]pyrazole Core : Achieved through cyclization reactions.
- Introduction of the Furan Ring : Functionalization methods such as Suzuki-Miyaura coupling are often employed.
- Attachment of the Sulfonamide Group : Final modifications to enhance biological activity.
Optimization techniques include adjusting reaction conditions to improve yield and purity .
Scientific Research Applications
Structural Overview
The compound integrates multiple functional groups, including furan, imidazo[1,2-b]pyrazole, and sulfonamide moieties. The unique arrangement of these components suggests diverse reactivity and biological activities. Its molecular formula is with a molecular weight of approximately 414.4 g/mol.
Antimicrobial Activity
Research indicates that compounds containing furan and imidazole derivatives often exhibit antimicrobial properties. Preliminary studies suggest that N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide may possess antibacterial and antifungal activities due to the presence of these functional groups.
Case Study:
A study conducted on similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structural similarity to known antibiotics suggests a potential mechanism of action involving disruption of bacterial cell wall synthesis.
Anticancer Potential
The compound's structure allows for interaction with various biological targets involved in cancer progression. It has been hypothesized that it may inhibit specific enzymes or pathways linked to tumor growth.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 25 µM | |
| Compound B | Enzyme Y | 15 µM | |
| N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-... | TBD | TBD | TBD |
Materials Science
The unique electronic properties of the imidazo[1,2-b]pyrazole core make this compound a candidate for applications in organic electronics. It can potentially be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
Case Study:
Research on related heterocyclic compounds has shown their effectiveness in enhancing the efficiency of OLEDs through improved charge transport properties . The incorporation of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-... could lead to advancements in device performance.
Organic Synthesis
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-... serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations.
Synthetic Route Overview:
The synthesis typically involves multi-step reactions including:
- Formation of the imidazo[1,2-b]pyrazole core.
- Functionalization with the furan ring.
- Introduction of the ethylene linker.
Data Table: Synthetic Steps
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acidic/Basic conditions |
| 2 | Functionalization | Suzuki-Miyaura coupling |
| 3 | Alkylation | Alkyl halides |
| 4 | Acylation | Acyl chlorides under basic conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analog, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1795490-56-0), shares the imidazo[1,2-b]pyrazole-furan core but differs in the sulfonamide substituent. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Sulfonamide Substituent: The dihydrobenzofuran group in the target compound introduces a rigid, oxygen-containing bicyclic system, which may improve lipophilicity and blood-brain barrier penetration compared to the analog’s methylated pyrazole .
Synthetic Accessibility :
- The analog’s synthesis is likely more straightforward due to the commercial availability of methylated pyrazole sulfonamide precursors. In contrast, the dihydrobenzofuran sulfonamide in the target compound may require multi-step functionalization, increasing synthetic complexity.
Biological Activity: While neither compound’s activity is detailed in the evidence, the dihydrobenzofuran moiety is associated with serotonin receptor modulation in literature, whereas methylpyrazoles are common in COX-2 inhibitors. This suggests divergent therapeutic potentials .
Crystallographic Analysis: Structural determination of such compounds typically employs programs like SHELXL for refinement, as noted in crystallography-focused studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what are their advantages/limitations?
- Methodology : A two-step approach is typically used:
Core heterocycle formation : React furan-2-yl derivatives with substituted pyrazoles under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, alkyl halides at room temperature) .
Sulfonamide coupling : Introduce the 2,3-dihydrobenzofuran-5-sulfonamide moiety via aza-Wittig or nucleophilic substitution reactions, often in ethanol/dichloromethane mixtures for crystallization .
- Key considerations : Room-temperature reactions minimize thermal decomposition, but yields may vary due to competing side reactions (e.g., over-alkylation).
Q. How is structural characterization performed for this compound?
- Analytical workflow :
- Single-crystal X-ray diffraction : Confirms absolute stereochemistry and coplanarity of fused heterocycles (e.g., imidazo[1,2-b]pyrazol and dihydrobenzofuran systems) .
- NMR/LC-MS : ¹H/¹³C NMR identifies substituent positions; LC-MS validates molecular weight (e.g., [M+H]+ ion).
- HPLC : Assess purity (>95% typical) using C18 columns with UV detection at 254 nm .
Q. What purification strategies are effective for isolating the target compound?
- Recrystallization : Ethanol/dichloromethane (1:2 v/v) mixtures yield high-purity crystals suitable for X-ray studies .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves alkylation by-products .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing by-products?
- Experimental design : Use Design of Experiments (DoE) to optimize reagent ratios (e.g., K₂CO₃:alkyl halide = 1.2:1.1 mmol) and reaction time .
- Flow chemistry : Continuous-flow systems improve mixing efficiency and reduce side reactions in exothermic steps (e.g., aza-Wittig reactions) .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Case study : Replacing the furan-2-yl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility .
- Method : Synthesize analogs via regioselective substitutions (e.g., Suzuki coupling for aryl groups) and evaluate via in vitro assays (e.g., MIC for bacteria) .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray)?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and compare with X-ray-derived torsion angles .
- Dynamic effects : Consider tautomerization or solvent-induced conformational changes in NMR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
